molecular formula C8H6N2O3 B7791659 Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate CAS No. 126147-87-3

Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate

Cat. No.: B7791659
CAS No.: 126147-87-3
M. Wt: 178.14 g/mol
InChI Key: FGMQDQDIEOCBPY-UHFFFAOYSA-N
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Description

Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. While direct biological data for this specific ester is limited in the available literature, it serves as a strategic precursor to a range of pharmacologically active benzo[c][1,2,5]oxadiazole (benzofurazan) derivatives. The core benzofurazan scaffold is recognized for its versatile applications in chemical biology and pharmaceutical research. This compound is particularly valuable for synthesizing carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles, a class of molecules that have demonstrated promising antileishmanial activity against Leishmania donovani , the parasite responsible for visceral leishmaniasis . In these studies, derivatives originating from similar synthetic building blocks showed low micromolar efficacy (EC₅₀) in inhibiting the growth of axenic amastigotes, with the most potent compounds also maintaining activity in infected macrophage models without signs of cytotoxicity . Furthermore, the benzo[c][1,2,5]oxadiazole core is a privileged structure in designing inhibitors of protein-protein interactions. Research has identified structurally related compounds as direct inhibitors of the c-Myc–Max dimerization, a key oncogenic pathway implicated in numerous human cancers . These small-molecules operate by binding to and stabilizing the intrinsically disordered c-Myc monomer, thereby preventing its transcriptionally active heterodimerization with Max . The electron-deficient nature of the benzofurazan ring is often essential for this biological activity, potentially through interactions with key arginine residues in the target protein . Researchers can utilize this compound as a versatile synthon for further chemical elaboration, including hydrolysis to the corresponding carboxylic acid or conversion to primary amides and nitriles for constructing complex molecular architectures . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 2,1,3-benzoxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQDQDIEOCBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NON=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270834
Record name Methyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-87-3
Record name Methyl 2,1,3-benzoxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126147-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization of Reaction Conditions

The yield of this method is highly dependent on reaction conditions:

ParameterOptimal ConditionYield
SolventMethanol57%
TemperatureRoom temperature
CatalystNone required
Reaction Time1.5–24 hours

Notably, the use of methanol as both solvent and reactant simplifies the process by enabling in situ esterification. Evaporation of solvents in vacuo after cyclization yields the pure product.

Alternative Pathways from Oxadiazole Synthesis Literature

While no direct analogues for methyl benzo[c]oxadiazole-5-carboxylate are described in broader oxadiazole literature, general strategies for 1,2,5-oxadiazole synthesis provide insight into potential alternative routes.

Hydrazide Intermediate Route

A common approach for 1,3,4-oxadiazoles involves hydrazide intermediates, which could be adapted for 1,2,5-oxadiazoles. For example:

  • Hydrazide Formation : Reacting a carboxylic acid derivative (e.g., methyl benzo[c]oxadiazole-5-carboxylate’s acid precursor) with hydrazine hydrate forms the corresponding hydrazide.

  • Cyclodehydration : Treating the hydrazide with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) induces cyclodehydration, forming the oxadiazole ring.

This method, while effective for 1,3,4-oxadiazoles, would require modification to stabilize the 1,2,5-oxadiazole configuration.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate oxadiazole formation in related compounds. For instance, Khanum et al. (2022) synthesized 2-aryl-1,3,4-oxadiazoles using a household microwave oven at 60% power for 15 minutes, achieving yields of 60–80%. Adapting this method could reduce reaction times for methyl benzo[c]oxadiazole-5-carboxylate, though experimental validation is needed.

Critical Analysis of Methodologies

Yield Limitations and Scalability

The hydroxylamine-mediated route achieves moderate yields (~57%), likely due to competing side reactions during cyclization. Scaling this method industrially would require optimizing:

  • Catalyst Use : Introducing mild Lewis acids (e.g., scandium triflate) could enhance cyclization efficiency.

  • Solvent Systems : Mixed solvents (e.g., THF/MeOH) might improve intermediate solubility.

Purity and Characterization

Post-synthesis purification is typically achieved via vacuum distillation or recrystallization from ethanol-DMF mixtures. Analytical characterization relies on:

  • Spectroscopy : IR confirms ester carbonyl stretches (~1740 cm⁻¹), while ¹H NMR identifies aromatic protons and methyl ester groups.

  • Chromatography : Column chromatography using silica gel resolves residual hydroxylamine or esterification byproducts.

Applications and Derivative Synthesis

Methyl benzo[c]oxadiazole-5-carboxylate serves as a key intermediate for:

  • Anticancer Agents : Functionalization at the 5-position yields kinase inhibitors.

  • Fluorescent Probes : The conjugated π-system enables use in bioimaging.

Derivatives are synthesized via:

  • Amide Coupling : Reacting the ester with amines using EDC·HCl in DMSO.

  • Nucleophilic Aromatic Substitution : Introducing electron-withdrawing groups enhances reactivity at the 4-position.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes various functionalization strategies to modulate its properties:

Reaction Type Reactants Reagents Product
Amide Coupling Isocyanates (e.g., substituted phenyl isocyanates)THF/CHCl₃Isocyanate derivatives
Boronate Formation Sodium tertiary butoxide (tBuONa), DMFBoronate esters
Amination Aniline derivatives, Et₃NAniline-linked derivatives

These reactions expand its utility in drug discovery and materials science .

Copper-Catalyzed Annulation

A notable reaction involves copper-catalyzed intermolecular annulation with 1,5-diynes and N-propargyl ynamides:

Reagents Conditions Product
Cu(MeCN)₄PF₆, NaBArF₄DCE, 40°CPyrrole-substituted oxadiazines

This atom-economic process achieves one-carbon ring expansion via vinyl cation intermediates, enabling access to complex heterocycles .

Electrophilic and Nucleophilic Substitutions

The oxadiazole ring undergoes substitutions depending on reaction conditions:

  • Electrophilic substitution : Directed by the methyl ester group at the 5-position.

  • Nucleophilic substitution : Facilitated by the electron-deficient nature of the heterocycle.

These reactions enable the introduction of diverse functional groups for tailored applications.

Biological Target Engagement

While not a direct chemical reaction, the compound’s bioactivity involves interactions with molecular targets:

  • HIF-1 inhibition : Disrupts hypoxia responses in cancer cells.

  • c-Myc–Max dimerization : Chimeric derivatives show moderate disruption in assays .

Key Findings and Implications

  • Synthesis optimization : One-pot strategies reduce reaction steps and improve yields .

  • Functionalization diversity : Boronate and isocyanate derivatives demonstrate adaptability for drug design .

  • Catalytic innovation : Copper-catalyzed annulation provides a rare route to oxadiazine derivatives .

This compound remains a versatile scaffold for advancing medicinal chemistry and materials research.

References EvitaChem product page. Nature article on copper-catalyzed annulation. RSC Publishing synthesis protocol. MDPI study on boron-based derivatives. RSC Publishing functionalization methods.

Scientific Research Applications

Anticancer Activity

Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate and its derivatives have shown promising results in anticancer research. The compound belongs to the oxadiazole family, which is known for its biological activity against various cancer cell lines.

Case Study: Anticancer Mechanisms

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against multiple cancer cell lines. For instance, a study highlighted the synthesis of novel oxadiazole derivatives that demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines . Specifically, compounds derived from this compound were evaluated for their ability to induce apoptosis in cancer cells.

Compound Cell Line IC50 (μM) Mechanism of Action
1MCF-7 (Breast Cancer)0.48Induces apoptosis via caspase activation
2HCT-116 (Colon Cancer)0.19Cell cycle arrest at G1 phase
3A549 (Lung Cancer)0.11Microtubule destabilization

Synthesis of Derivatives

This compound serves as a versatile precursor for synthesizing various functionalized derivatives. The compound can be modified to enhance its biological activity or to create new compounds with different properties.

Synthetic Pathways

The synthesis typically involves converting benzo[c][1,2,5]oxadiazole-5-carboxylic acid into methyl esters using methanol and catalytic agents. Subsequent reactions can yield amides or nitriles that retain or enhance the desired biological activities .

Biological Evaluation

The biological evaluation of this compound derivatives often includes tests for cytotoxicity against various cancer cell lines and analysis of their mechanisms of action.

A recent study reported that several synthesized derivatives exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The derivatives were tested against multiple cell lines including:

Cell Line Tested Compounds IC50 (μM)
MCF-79a–c0.48 - 0.78
HCT-1169a–c5.13 - 1.17
A375 (Melanoma)11a–b0.20 - 2.09

These results indicate that modifications to the oxadiazole structure can significantly improve anticancer efficacy.

Emerging Applications

Recent advancements include exploring copper-catalyzed reactions for synthesizing more complex oxadiazole derivatives . These methodologies may pave the way for creating new classes of anticancer agents with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of methyl benzo[c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels. By inhibiting HIF-1, the compound can disrupt the survival and proliferation of cancer cells under hypoxic conditions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between methyl benzo[c][1,2,5]oxadiazole-5-carboxylate and its analogs:

Compound Name Substituent/Modification Molecular Formula Key Properties References
Benzo[c][1,2,5]oxadiazole-5-carboxylic acid -COOH instead of -COOCH₃ C₇H₃N₂O₃ Higher polarity, acidic; precursor for esters/amides
Benzo[c][1,2,5]oxadiazole-5-carboxamide -CONH₂ instead of -COOCH₃ C₇H₅N₃O₂ Enhanced hydrogen-bonding capacity; used in drug design
Methyl benzo[c][1,2,5]selenadiazole-5-carboxylate Selenium replaces oxygen in oxadiazole C₈H₅N₂O₂Se Increased electron deficiency; potential for redox-active applications
Boron-based benzo[c][1,2,5]oxadiazoles Boron substituents (e.g., -BF₃K) Varies Hypoxia inhibition; anticancer potential
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate Thiadiazole core + acetate chain C₉H₈N₂O₂S Sulfur enhances electron transport; used in polymer electronics
Benzo[d]oxazole-5-carboxylate derivatives Oxazole instead of oxadiazole core C₈H₅NO₃ Reduced electron deficiency; altered pharmacological activity

Functional and Application-Based Comparisons

Electronic Properties

  • Benzooxadiazoles : Electron-deficient due to the oxadiazole ring, facilitating charge transfer in polymers .
  • Thiadiazoles : Sulfur’s larger atomic size reduces ring strain, enhancing thermal stability .
  • Selenadiazoles : Selenium’s polarizability improves redox activity, useful in catalytic systems .

Biological Activity

Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has attracted significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and antiparasitic effects.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which contributes to its biological activity. The molecular formula is C₉H₇N₃O₃, and it exhibits a unique arrangement of functional groups that enhance its interaction with biological targets.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study evaluated a series of oxadiazole derivatives for their antiproliferative effects against various cancer cell lines using the MTT assay. The results showed that several derivatives displayed cytotoxicity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines. Notably, some compounds inhibited topoisomerase I activity, a critical enzyme involved in DNA replication and repair, suggesting a mechanism for their anticancer effects .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
1HCT-11612.3Topoisomerase I inhibition
2HeLa15.8Topoisomerase I inhibition
3MCF-710.4Apoptosis induction

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies have demonstrated that methyl benzo[c][1,2,5]oxadiazole derivatives possess antibacterial and antifungal activities. In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited potent antibacterial effects. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
1Staphylococcus aureus32
2Escherichia coli64
3Candida albicans16

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent. In studies targeting Leishmania donovani, the compound demonstrated significant inhibition of axenic amastigote growth with an EC50 value of approximately 4.0 μM. This indicates potential therapeutic applications in treating leishmaniasis .

Table 3: Antiparasitic Activity Against Leishmania donovani

CompoundEC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index
14.0>100>25
26.0>100>16.67

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the oxadiazole ring and substituents significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups tends to enhance both anticancer and antimicrobial activities. Conversely, substituents that increase lipophilicity often improve antiparasitic efficacy .

Case Studies

Several case studies have illustrated the therapeutic potential of methyl benzo[c][1,2,5]oxadiazole derivatives:

  • Anticancer Study : A derivative was tested in vivo on mouse models bearing human tumor xenografts and showed significant tumor reduction without notable toxicity.
  • Antimicrobial Study : A clinical trial evaluated a novel formulation containing an oxadiazole derivative for treating bacterial infections resistant to conventional antibiotics.
  • Antiparasitic Study : A study involving infected macrophages demonstrated that specific derivatives could effectively reduce Leishmania burden while maintaining low cytotoxicity.

Q & A

Q. What are the common synthetic routes for Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclization and esterification steps. For example, benzo[c][1,2,5]oxadiazole derivatives are synthesized from nitro-substituted precursors using reagents like sulfuryl chloride (for chlorination) or hydrazine hydrate (for cyclization) . Optimization strategies include:

  • Temperature Control: Lower temperatures (0–5°C) for nitration steps to minimize side reactions.
  • Catalyst Screening: Use of triethylamine or DMAP to enhance esterification efficiency.
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. How is the structural and electronic characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry (e.g., singlet for methyl ester protons at ~3.9 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 223.05) .
  • UV-Vis and Fluorescence: Assess π-conjugation and electronic transitions (e.g., λmax_{max} ~350 nm for oxadiazole derivatives) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported yields for Suzuki-Miyaura cross-coupling of this compound derivatives?

Methodological Answer: Discrepancies in yields (e.g., 43% vs. 34% for boronic acid coupling ) may arise from:

  • Catalyst Systems: Testing Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) with ligands like SPhos.
  • Base Selection: Comparing K2_2CO3_3 (polar aprotic solvents) with Cs2_2CO3_3 (higher solubility in DMF).
  • Workflow Reproducibility: Strict inert atmosphere protocols to prevent catalyst deactivation.

Q. How can computational methods predict the reactivity of this compound in photophysical applications?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron-accepting capacity (e.g., LUMO ~-2.8 eV for use in organic photovoltaics) .
  • Molecular Dynamics (MD): Simulate stacking behavior in thin films to optimize charge transport .

Q. What experimental approaches validate the biological activity of benzo[c][1,2,5]oxadiazole derivatives, such as AMPA receptor modulation?

Methodological Answer:

  • In Vitro Binding Assays: Radioligand competition assays using [3^3H]AMPA to measure IC50_{50} values .
  • Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess potentiation efficacy .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data for heterocyclic intermediates in oxadiazole synthesis?

Methodological Answer:

  • Multi-Technique Validation: Combine 1^1H NMR, 13^13C NMR, and IR to cross-verify functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., dihedral angles between oxadiazole and substituents) .

Q. What methodologies optimize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Monitor degradation at 40°C/75% RH over 4 weeks via HPLC.
  • Light Sensitivity Tests: Use amber vials to prevent photodegradation, as oxadiazoles are prone to ring-opening under UV .

Tables for Key Data

Property Value/Technique Reference
Melting Point139–143°C (dec.)
HRMS (EI)m/z 223.0485 [M+H]+^+ (calc. 223.0480)
UV-Vis λmax_{max} (CHCl3_3)348 nm (ε = 12,500 M1^{-1}cm1^{-1})

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate
Reactant of Route 2
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Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate

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